Pyridine, 3,6-dibromo-2-(bromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3,6-dibromo-2-(bromomethyl)-: is a halogenated heterocyclic compound with the molecular formula C6H4Br3N It is characterized by the presence of three bromine atoms attached to a pyridine ring, with one of the bromine atoms being part of a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,6-dibromo-2-(bromomethyl)- typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-(bromomethyl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of Pyridine, 3,6-dibromo-2-(bromomethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3,6-dibromo-2-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: Pyridine, 3,6-dibromo-2-(bromomethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems.
Industry: In the industrial sector, Pyridine, 3,6-dibromo-2-(bromomethyl)- is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of Pyridine, 3,6-dibromo-2-(bromomethyl)- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes, receptors, and other biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
- Pyridine, 2,4,6-tris(bromomethyl)-
- Pyridine, 3,6-dibromo-2-(dibromomethyl)-
- 3,6-Dibromo-2-methylpyridine
Comparison: Pyridine, 3,6-dibromo-2-(bromomethyl)- is unique due to the presence of a bromomethyl group at the 2-position, which provides distinct reactivity compared to other similar compounds. For instance, Pyridine, 2,4,6-tris(bromomethyl)- has three bromomethyl groups, making it more reactive in substitution reactions. Pyridine, 3,6-dibromo-2-(dibromomethyl)- has an additional bromine atom on the methyl group, which can influence its chemical behavior and applications .
Properties
Molecular Formula |
C6H4Br3N |
---|---|
Molecular Weight |
329.81 g/mol |
IUPAC Name |
3,6-dibromo-2-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 |
InChI Key |
DFCZRLQMEMTBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.